![molecular formula C20H18N4O3 B437379 N~1~-[4-(4,5-DICYANO-2-MORPHOLINOPHENOXY)PHENYL]ACETAMIDE CAS No. 634169-26-9](/img/structure/B437379.png)
N~1~-[4-(4,5-DICYANO-2-MORPHOLINOPHENOXY)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(4,5-DICYANO-2-MORPHOLINOPHENOXY)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, phenoxy group, and acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4,5-DICYANO-2-MORPHOLINOPHENOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 4,5-dicyano-2-morpholin-4-yl-phenol with an appropriate halogenated benzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(4,5-DICYANO-2-MORPHOLINOPHENOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or morpholine derivatives.
Scientific Research Applications
N~1~-[4-(4,5-DICYANO-2-MORPHOLINOPHENOXY)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N1-[4-(4,5-DICYANO-2-MORPHOLINOPHENOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Known for their biological activity and chemical properties.
5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitriles: Studied for their potential therapeutic applications.
Uniqueness
N~1~-[4-(4,5-DICYANO-2-MORPHOLINOPHENOXY)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
634169-26-9 |
|---|---|
Molecular Formula |
C20H18N4O3 |
Molecular Weight |
362.4g/mol |
IUPAC Name |
N-[4-(4,5-dicyano-2-morpholin-4-ylphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C20H18N4O3/c1-14(25)23-17-2-4-18(5-3-17)27-20-11-16(13-22)15(12-21)10-19(20)24-6-8-26-9-7-24/h2-5,10-11H,6-9H2,1H3,(H,23,25) |
InChI Key |
NTUSZHSPEMQYHY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3CCOCC3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


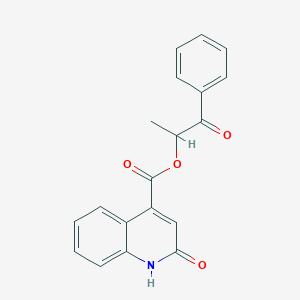
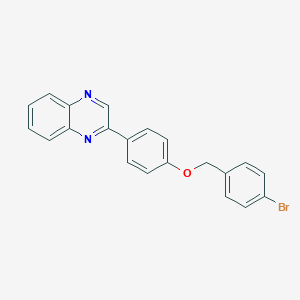
![2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B437325.png)
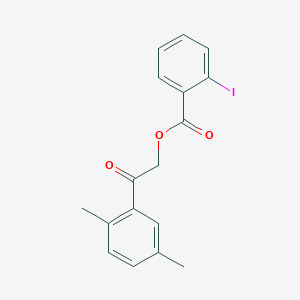
![N-{3-[4,5-dicyano-2-(4-morpholinyl)phenoxy]phenyl}acetamide](/img/structure/B437377.png)
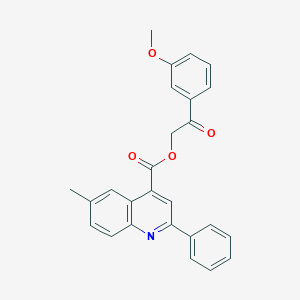
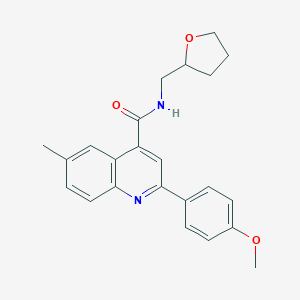
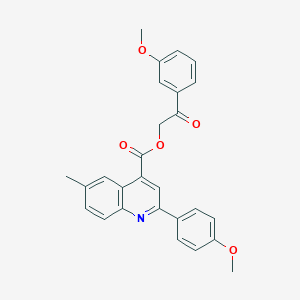
![2-(4-methoxyphenyl)-6-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B437449.png)
![2-Oxo-2-(2-thienyl)ethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B437460.png)
![Methyl 4-[(4-oxoquinazolin-3-yl)methyl]benzoate](/img/structure/B437462.png)
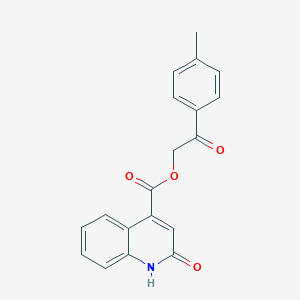
![[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B437614.png)
![5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid](/img/structure/B437696.png)
